(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid
Overview
Description
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid: is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethylamine, acetic acid, and a suitable pyrimidinone derivative.
Condensation Reaction: The starting materials undergo a condensation reaction, often facilitated by a catalyst, to form the pyrimidinone core structure.
Sulfanylation: The pyrimidinone core is then subjected to sulfanylation, introducing the ethylsulfanyl group at the appropriate position.
Oxidation: Finally, the compound is oxidized to introduce the carboxylic acid group, resulting in the formation of This compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid: can be compared with other similar compounds, such as (2-Aminomethyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid and (2-Methylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid . These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
2-(2-ethylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-15-9-10-5(2)6(4-7(12)13)8(14)11-9/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWHLXMGUPJZPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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